molecular formula C28H44O3 B117406 Biemnasterol CAS No. 153229-20-0

Biemnasterol

Cat. No. B117406
M. Wt: 428.6 g/mol
InChI Key: IBFQWGIEQHTWFU-LYHJVHLQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Biemnasterol is a synthetic compound that has been identified as a potent inhibitor of the enzyme 5-lipoxygenase (5-LO), which is involved in the production of leukotrienes. Leukotrienes are inflammatory mediators that have been implicated in a number of diseases, including asthma, arthritis, and cancer. Biemnasterol has shown promise as a potential therapeutic agent for these and other conditions.

Scientific Research Applications

Gene Silencing and RNA Interference

Biemnasterol may play a role in gene silencing and RNA interference, a technique widely used in research for studying gene function and therapeutic applications. This includes using small interfering RNAs (siRNAs) to silence target genes, which has gained considerable interest due to its potential in various disease areas and human clinical trials (Jackson & Linsley, 2010).

Therapeutics for Single-Gene Disorders

Research on biemnasterol may contribute to the development of pharmaceuticals for treating single-gene disorders. Strategies like antisense oligonucleotides (ASOs) and siRNAs for knocking down gene expression are being explored, potentially offering new treatment avenues for various genetic diseases (Beaudet & Meng, 2016).

miRNA Silencing in Non-Human Primates

Biemnasterol's applications might extend to miRNA silencing in non-human primates. This is significant in exploring miRNA function and supporting the development of new therapeutics for diseases associated with miRNAs (Elmén et al., 2008).

Potential in miRNA Therapeutics

Biemnasterol could be involved in the field of miRNA therapeutics, particularly in cardiovascular diseases. miRNAs act as post-transcriptional regulators and are emerging as potential therapeutic targets and novel biomarkers in cardiac and vascular diseases (Barwari, Joshi, & Mayr, 2016).

Oligonucleotide Therapeutics

There's potential for biemnasterol in the development of oligonucleotide therapeutics, a new class of drugs for cholesterol-lowering and other applications. This involves using siRNAs and other oligonucleotides to target specific genes (Khvorova, 2017).

properties

CAS RN

153229-20-0

Product Name

Biemnasterol

Molecular Formula

C28H44O3

Molecular Weight

428.6 g/mol

IUPAC Name

(3S,5R,6R,9S,10R,13R,14R,17R)-17-[(2R,3E,5R)-5,6-dimethylhepta-3,6-dien-2-yl]-10,13-dimethyl-1,2,3,4,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,5,6-triol

InChI

InChI=1S/C28H44O3/c1-17(2)18(3)7-8-19(4)22-9-10-23-21-15-25(30)28(31)16-20(29)11-14-27(28,6)24(21)12-13-26(22,23)5/h7-8,15,18-20,22-25,29-31H,1,9-14,16H2,2-6H3/b8-7+/t18-,19-,20+,22-,23+,24+,25-,26-,27-,28+/m1/s1

InChI Key

IBFQWGIEQHTWFU-LYHJVHLQSA-N

Isomeric SMILES

C[C@H](/C=C/[C@@H](C)C(=C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=C[C@H]([C@@]4([C@@]3(CC[C@@H](C4)O)C)O)O)C

SMILES

CC(C=CC(C)C(=C)C)C1CCC2C1(CCC3C2=CC(C4(C3(CCC(C4)O)C)O)O)C

Canonical SMILES

CC(C=CC(C)C(=C)C)C1CCC2C1(CCC3C2=CC(C4(C3(CCC(C4)O)C)O)O)C

synonyms

biemnasterol

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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